Cas no 1508-94-7 (1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)-)

1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)- structure
1508-94-7 structure
Product Name:1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)-
Numero CAS:1508-94-7
MF:C26H44O3
MW:404.625768661499
CID:158787
PubChem ID:11969455
Update Time:2025-04-19

1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)-
    • 3-[(3R,3aR,5aS,6R,9aS,9bS)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
    • 3, 5-oxo-
    • 3-[(3aR)-7-Oxo-3ar.6c-dimethyl-3c-((R)-1.5-dimethyl-hexyl)-(5atH.9acH.9btH)-dodecahydro-1H-cyclopenta[a]naphthalinyl-(6t)-propionsaeure
    • 5-Oxo-3,5-seco-A-nor-cholestan-3-saeure
    • 5-oxo-3.5-seco-A-nor-cholestanoic acid-(3)
    • 5-Oxo-3.5-seco-A-nor-cholestansaeure-(3)
    • 5-Oxo-4-nor-3,5-secocholestan-3-oic acid
    • NSC33050
    • NSC404756
    • SureCN2161763
    • 1H-Benz[e]indene-6-propionic acid,5-dimethylhexyl)-dodecahydro-3a,6-dimethyl-7-oxo-
    • SCHEMBL2161763
    • DTXSID40474923
    • NSC-33050
    • 3-[(3R,3aR,5aS,6R,9aS,9bS)-3a,6-Dimethyl-3-(6-methylheptan-2-yl)-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid
    • NSC-404756
    • 1508-94-7
    • Inchi: 1S/C26H44O3/c1-17(2)7-6-8-18(3)20-10-11-21-19-9-12-23(27)26(5,16-14-24(28)29)22(19)13-15-25(20,21)4/h17-22H,6-16H2,1-5H3,(H,28,29)/t18-,19+,20-,21+,22+,25-,26-/m1/s1
    • Chiave InChI: YSWDCQJTPYALJE-MEJHGOECSA-N
    • Sorrisi: O=C1CC[C@@H]2[C@@H]([C@@]1(C)CCC(=O)O)CC[C@]1(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]12

Proprietà calcolate

  • Massa esatta: 404.32922
  • Massa monoisotopica: 404.329
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 8
  • Complessità: 611
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 54.4A^2
  • XLogP3: 7.4

Proprietà sperimentali

  • Densità: 0.996
  • Punto di ebollizione: 519.6°Cat760mmHg
  • Punto di infiammabilità: 282.1°C
  • Indice di rifrazione: 1.493
  • PSA: 54.37
  • LogP: 6.74150
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd